(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde
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Overview
Description
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde is a complex organic compound with significant potential in various scientific fields. Its unique structure, featuring multiple chiral centers, makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde typically involves multi-step organic reactions. One common approach is the use of aldol condensation followed by selective reduction and protection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable for studying stereochemistry and developing enantioselective synthesis methods.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain natural substrates, making it useful for probing enzyme mechanisms.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific biochemical pathways.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, influencing the activity of these targets and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetone
- (2S)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde
Uniqueness
The uniqueness of (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde lies in its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16O5 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde |
InChI |
InChI=1S/C9H16O5/c1-8(2)13-7(5-11)9(3,14-8)6(12)4-10/h4,6-7,11-12H,5H2,1-3H3/t6-,7-,9+/m0/s1 |
InChI Key |
MFUVXHUBYLKEFJ-ACLDMZEESA-N |
Isomeric SMILES |
C[C@]1([C@@H](OC(O1)(C)C)CO)[C@H](C=O)O |
Canonical SMILES |
CC1(OC(C(O1)(C)C(C=O)O)CO)C |
Origin of Product |
United States |
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